molecular formula C18H14ClF3N2O2 B4013081 1-(4-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

1-(4-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No. B4013081
M. Wt: 382.8 g/mol
InChI Key: BGWCHVPNJHUJNN-UHFFFAOYSA-N
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Description

This analysis explores the chemical compound "1-(4-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide," focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties. This compound is of interest due to its potential pharmacological activities and its role in chemical research for the development of new materials and drugs.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including the use of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for constructing related triazolo[1,5-a]pyridine skeletons through direct oxidative N-N bond formation, indicating a pathway that could be adapted for our compound of interest (Zheng et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds has been performed using X-ray diffraction, showcasing the significance of hydrogen bonding in determining molecular conformation and stability. For instance, studies on similar pyrrolidine derivatives have elucidated their molecular geometry and conformation, emphasizing the role of intermolecular interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include intramolecular oxidative N-N bond formation, which is crucial for synthesizing biologically significant structures. This process features prominently in the development of compounds with potential pharmaceutical applications (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structure, have been thoroughly investigated to understand their behavior in different environments and their suitability for various applications. Studies on compounds like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provide insight into their crystalline structure and physical characteristics (Yang, 2009).

properties

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O2/c19-12-5-7-13(8-6-12)24-10-11(9-16(24)25)17(26)23-15-4-2-1-3-14(15)18(20,21)22/h1-8,11H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCHVPNJHUJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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